1-(5-Methyl-2-thienyl)-2-propanol
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Overview
Description
1-(5-Methyl-2-thienyl)-2-propanol is an organic compound that belongs to the class of thienyl alcohols It is characterized by the presence of a thienyl group, which is a sulfur-containing heterocycle, attached to a propanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methyl-2-thienyl)-2-propanol can be achieved through several methods. One common approach involves the reaction of 5-methyl-2-thiophenecarboxaldehyde with a suitable reducing agent to form the corresponding alcohol. The reaction conditions typically involve the use of a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent like ethanol or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone, 1-(5-Methyl-2-thienyl)-1-propanone, using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas. This method offers a scalable and efficient route to obtain the desired alcohol.
Chemical Reactions Analysis
Types of Reactions
1-(5-Methyl-2-thienyl)-2-propanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone, 1-(5-Methyl-2-thienyl)-1-propanone, using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form the corresponding alkane, 1-(5-Methyl-2-thienyl)-2-propane, using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding chloride, 1-(5-Methyl-2-thienyl)-2-chloropropane.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Substitution: Thionyl chloride (SOCl2) in dichloromethane.
Major Products Formed
Oxidation: 1-(5-Methyl-2-thienyl)-1-propanone.
Reduction: 1-(5-Methyl-2-thienyl)-2-propane.
Substitution: 1-(5-Methyl-2-thienyl)-2-chloropropane.
Scientific Research Applications
1-(5-Methyl-2-thienyl)-2-propanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(5-Methyl-2-thienyl)-2-propanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism.
Comparison with Similar Compounds
1-(5-Methyl-2-thienyl)-2-propanol can be compared with other similar compounds, such as:
1-(5-Methyl-2-thienyl)-1-propanone: This compound is the oxidized form of this compound and has different chemical properties and applications.
2-(5-Methyl-2-thienyl)-1H-imidazole: This compound contains a thienyl group similar to this compound but has an imidazole ring instead of a propanol moiety.
1-(5-Methyl-2-thienyl)-2-chloropropane: This compound is a substitution product of this compound and has different reactivity and applications.
Properties
IUPAC Name |
1-(5-methylthiophen-2-yl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12OS/c1-6(9)5-8-4-3-7(2)10-8/h3-4,6,9H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHDYOFRFLFTDMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CC(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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